molecular formula C10H14N2O B8730130 2,6-Dimethylanilino acetic acid amide CAS No. 55883-03-9

2,6-Dimethylanilino acetic acid amide

Cat. No. B8730130
M. Wt: 178.23 g/mol
InChI Key: IJKQAWVDPPAURV-UHFFFAOYSA-N
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Patent
US04322434

Procedure details

Add 200 ml dimethylformamide to a mixture of 2,6-dimethylaniline (36.3 g, 0.30 mol), 2-chloroacetamide (74.8 g, 0.80 mol) and potassium carbonate (41.4 g, 0.3 mol). Heat at 120° for 72 hours, allow to cool, and pour into water. Extract with 1:1 ether-ethyl acetate. Wash the organic with 1.0 N HCl. Neutralize the aqueous layer with NaHCO3 and extract it with ethyl acetate. Dry, concentrate, and distill to collect a fraction, b.p. 157°-167°/0.1 mm. Recrystallize from methylene chloride-hexane to give as a solid, m.p. 91°-92°, N-aminocarbonylmethyl-2,6-dimethylaniline.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step Two
Quantity
74.8 g
Type
reactant
Reaction Step Two
Quantity
41.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C=O.[CH3:6][C:7]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[C:8]=1[NH2:9].Cl[CH2:16][C:17]([NH2:19])=[O:18].C(=O)([O-])[O-].[K+].[K+]>O>[NH2:19][C:17]([CH2:16][NH:9][C:8]1[C:10]([CH3:14])=[CH:11][CH:12]=[CH:13][C:7]=1[CH3:6])=[O:18] |f:3.4.5|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
36.3 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Name
Quantity
74.8 g
Type
reactant
Smiles
ClCC(=O)N
Name
Quantity
41.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat at 120° for 72 hours
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
Extract with 1:1 ether-ethyl acetate
WASH
Type
WASH
Details
Wash the organic with 1.0 N HCl
EXTRACTION
Type
EXTRACTION
Details
Neutralize the aqueous layer with NaHCO3 and extract it with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
DISTILLATION
Type
DISTILLATION
Details
distill
CUSTOM
Type
CUSTOM
Details
to collect a fraction, b.p. 157°-167°/0.1 mm
CUSTOM
Type
CUSTOM
Details
Recrystallize from methylene chloride-hexane

Outcomes

Product
Name
Type
product
Smiles
NC(=O)CNC1=C(C=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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